molecular formula C8H8BrClMg B6333947 3-Chlorophenethylmagnesium bromide CAS No. 1187165-65-6

3-Chlorophenethylmagnesium bromide

Cat. No.: B6333947
CAS No.: 1187165-65-6
M. Wt: 243.81 g/mol
InChI Key: IGZQEOKHASLEJX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorophenethylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran and is characterized by its molecular formula C8H8BrClMg .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorophenethylmagnesium bromide is synthesized through the reaction of 3-chlorophenethyl bromide with magnesium metal in the presence of an anhydrous ether solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in a batch reactor where magnesium turnings are added to a solution of 3-chlorophenethyl bromide in tetrahydrofuran. The mixture is stirred vigorously to ensure complete reaction .

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenethylmagnesium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chlorophenethylmagnesium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chlorophenethylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl groups, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is primarily due to the polarization of the carbon-magnesium bond, making the carbon atom highly nucleophilic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorophenethylmagnesium bromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in reactions. This makes it particularly useful in the synthesis of certain organic compounds that require this specific substitution pattern .

Properties

IUPAC Name

magnesium;1-chloro-3-ethylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZQEOKHASLEJX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC(=CC=C1)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.